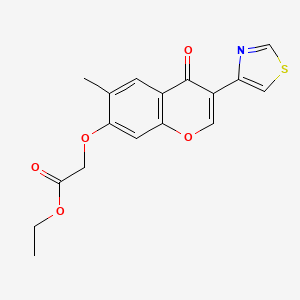
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, ethyl ester is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, ethyl ester (CAS Number: 80761-88-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications based on current research findings.
The molecular formula of the compound is C17H15NO5S, with a molecular weight of 345.4 g/mol. The compound exhibits several physical properties that are crucial for its biological activity:
| Property | Value |
|---|---|
| Molecular Weight | 345.4 g/mol |
| Density | 1.387 g/cm³ |
| Boiling Point | 526 °C at 760 mmHg |
| Flash Point | 271.9 °C |
| LogP | 2.776 |
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:
Antimicrobial Activity
Research has indicated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against a range of bacteria and fungi. Notably, the thiazole moiety contributes to enhanced antimicrobial activity by interacting with microbial cell membranes and inhibiting essential enzymes .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. The presence of the thiazole ring is believed to play a critical role in enhancing cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
Anti-inflammatory studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These effects are particularly relevant in conditions like arthritis and other inflammatory diseases, where modulation of the inflammatory response can lead to therapeutic benefits .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Thiazole Ring : Enhances antimicrobial and anticancer activities.
- Benzopyran Structure : Provides stability and contributes to the modulation of biological pathways.
- Acetic Acid Moiety : Facilitates solubility and bioavailability.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- In Vitro Antimicrobial Study : A study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria .
- Anticancer Activity : In a comparative study with known anticancer agents, this compound showed a significant reduction in cell viability in human breast cancer cells (MCF7) with an IC50 value of 15 µM .
- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to decreased paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .
Properties
CAS No. |
80761-88-2 |
|---|---|
Molecular Formula |
C17H15NO5S |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 2-[6-methyl-4-oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C17H15NO5S/c1-3-21-16(19)7-23-14-5-15-11(4-10(14)2)17(20)12(6-22-15)13-8-24-9-18-13/h4-6,8-9H,3,7H2,1-2H3 |
InChI Key |
YUYWJNKONKWHSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1C)C(=O)C(=CO2)C3=CSC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















